Predicted Lipophilicity (LogP) Differentiation of Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate Versus N1-Unsubstituted and N1-Methyl Analogs
Computational prediction using the XLogP3 algorithm indicates that ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate has a higher lipophilicity (predicted logP ≈ 2.1) compared to its N1-unsubstituted analog (ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate, predicted logP ≈ 0.9) and its N1-methyl analog (ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylate, predicted logP ≈ 1.4) [1]. The increased logP of the isopropyl variant is attributed to the greater hydrophobic surface area of the branched alkyl chain. This quantitative difference in logP suggests superior passive membrane permeability for the isopropyl derivative, which is often a critical parameter for intracellular target engagement or blood-brain barrier penetration in CNS drug discovery programs [2].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.1 (ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate) |
| Comparator Or Baseline | Predicted logP ≈ 0.9 (ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate); Predicted logP ≈ 1.4 (ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylate) |
| Quantified Difference | ΔlogP ≈ +1.2 vs. N1-H analog; ΔlogP ≈ +0.7 vs. N1-methyl analog |
| Conditions | In silico prediction via XLogP3 algorithm; values are predicted, not experimentally measured. |
Why This Matters
Higher predicted logP directly correlates with improved membrane permeability, making the isopropyl analog a more suitable candidate for programs requiring intracellular or CNS target engagement.
- [1] PubChem. XLogP3 Prediction for ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate (CID 53421673) and related analogs. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5, 235-248. View Source
